

# A Technical Guide to the Gastrin/Cholecystokinin Peptide Family and its Homologs

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Abstract: The term "**Peptide G**" is often associated with the Gastrin family of peptides and their principal homologs, the Cholecystokinin (CCK) family. These structurally related peptides are critical regulators of numerous digestive and neurological processes.[1][2] Gastrin is a primary stimulant of gastric acid secretion and mucosal growth, while CCK is integral to pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[3][4] Both peptide families exert their effects by binding to two highly homologous G-protein coupled receptors (GPCRs): the CCK1 Receptor (CCK1R) and the CCK2 Receptor (CCK2R).[3][5] This technical guide provides an in-depth overview of the Gastrin/CCK family, detailing their structure, signaling pathways, and quantitative parameters. It also outlines key experimental protocols for their study, serving as a vital resource for professionals in pharmacology and drug development.

# Introduction to the Gastrin/CCK Peptide Family

Gastrin and Cholecystokinin (CCK) are peptide hormones that share a common C-terminal pentapeptide amide sequence, which is crucial for their biological activity.[3][6] Gastrin is predominantly synthesized by G-cells in the stomach's antrum and duodenum, playing a pivotal role in stimulating gastric acid secretion.[7][8] CCK is produced by I-cells in the small intestine and is also found extensively in the central nervous system.[4][6] It is a key regulator of fat and protein digestion.[6]



The biological effects of both peptide families are mediated through two principal receptors:

- CCK1 Receptor (CCK1R): Formerly known as the CCK-A ("Alimentary") receptor, it binds
   CCK with a 500- to 1,000-fold higher affinity than gastrin.[9] It is the primary receptor for
   CCK's effects on the pancreas and gallbladder.[10]
- CCK2 Receptor (CCK2R): Previously known as the CCK-B ("Brain") receptor, it binds both gastrin and CCK with similarly high affinity.[10][11] This receptor mediates the primary physiological actions of gastrin.[9]

Due to their roles in cell proliferation and growth, both gastrin and CCK have been implicated in the pathology of various cancers, including those of the gastrointestinal tract.[9][12]

## **Structure and Homology**

The Gastrin/CCK family includes several active peptide forms that arise from post-translational modification of a larger precursor molecule, preprogastrin or preprocholecystokinin.[2][6]

- Gastrin: Exists in several forms, such as gastrin-34, gastrin-17, and gastrin-14, named for their amino acid length.[7]
- CCK: Also exists in multiple isoforms, including CCK-58, CCK-33, CCK-22, and CCK-8.[4][6]

The key to their shared function lies in the identical C-terminal five amino acids.[6] However, a critical distinction for receptor selectivity is the sulfation of a tyrosine residue in CCK, which is essential for high-affinity binding to the CCK1R.[4][13]

## **Signaling Pathways**

Upon binding to their respective GPCRs, gastrin and CCK trigger a cascade of intracellular signaling events. These receptors are primarily coupled to heterotrimeric G-proteins, leading to the activation of multiple downstream effectors.[11][14][15]

CCK2R (Gastrin Receptor) Signaling: The CCK2R couples to Gq and G $\alpha$ 12/13 proteins.[9][16] Ligand binding initiates:

• Gq Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

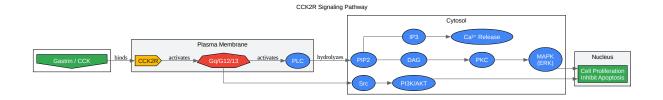


- Second Messengers: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[11]
- Downstream Cascades: These events lead to the activation of several pro-proliferative and anti-apoptotic pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK), PI3K/AKT, and Src signaling cascades.[9][12][16]

CCK1R Signaling: The CCK1R couples to Gq and Gs proteins.[9]

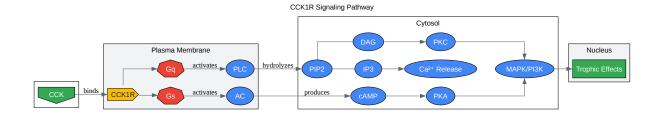
- Gq Pathway: Similar to CCK2R, it activates the PLC/Ca2+/PKC pathway.[9][16]
- Gs Pathway: Activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][16]
- Downstream Cascades: This also results in the activation of MAPK and PI3K/AKT pathways, contributing to trophic effects.[9]

Below are Graphviz diagrams illustrating these core pathways.



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Diagram 1: CCK2R (Gastrin) Signaling Pathway.



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#### Diagram 2: CCK1R Signaling Pathway.

# **Quantitative Data**

The binding affinities and physiological concentrations of these peptides are crucial for understanding their function and for drug development.

Table 1: Receptor Binding Affinities

Ligand	Receptor	Binding Affinity (Ki or Kd)	Notes
CCK (sulfated)	CCK1R	~0.6 - 1.0 nM	High affinity, required for physiological action.[10][13]
Gastrin	CCK1R	Micromolar (μM) range	Low affinity, ~1000-fold less than CCK. [10][13]
CCK (desulfated)	CCK1R	~500-fold lower than sulfated CCK	Sulfation is critical for CCK1R binding.[13]
CCK (sulfated)	CCK2R	~0.3 - 1.0 nM	High affinity.[10][13]

| Gastrin | CCK2R | ~0.3 - 1.0 nM | High affinity, similar to CCK.[10][13] |

Table 2: Physiological Concentrations



Peptide	Condition	Typical Concentration Range (pg/mL)	Notes
Gastrin	Fasting	25 - 111 pg/mL	Levels rise in response to food, elevated pH.[17]
Gastrin	Postprandial	5- to 10-fold higher than CCK	Gastrin is likely the primary physiological ligand for peripheral CCK2Rs.[10]

| CCK | Plasma | Low picomolar range | Circulating levels are generally low.[18] |

# **Experimental Protocols**

Studying the Gastrin/CCK system involves a range of techniques from ligand binding assays to functional cellular analyses.

## Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of ligands to CCK receptors.

Objective: To quantify the specific binding of a radiolabeled ligand (e.g., <sup>125</sup>I-Gastrin) to receptors in a tissue or cell membrane preparation.

#### Methodology:

- Membrane Preparation:
  - Homogenize tissue (e.g., rat gastric mucosa) or cultured cells expressing the target receptor in a cold buffer.
  - Perform differential centrifugation to isolate a membrane fraction rich in the receptor. A
     270-30,000 g membrane preparation is often used.[19]



 Determine protein concentration of the membrane preparation (e.g., using a Bradford assay).

#### Binding Reaction:

- In assay tubes, combine the membrane preparation (150-200 μg protein) with a fixed concentration of radiolabeled ligand (e.g., <sup>125</sup>I-Gastrin).[19]
- For determining non-specific binding, add a large excess of unlabeled ligand (e.g., cold gastrin) to a parallel set of tubes.
- For competition assays, add varying concentrations of an unlabeled competitor ligand.

#### Incubation:

Incubate the mixture under optimized conditions. For gastrin binding, this is typically 30 minutes at 30°C.[19]

#### Separation:

 Rapidly separate the bound from free radioligand, usually by vacuum filtration through glass fiber filters.

#### Quantification:

Measure the radioactivity retained on the filters using a gamma counter.

#### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Use saturation binding data to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
- Use competition binding data to calculate the inhibitory constant (Ki) for the competitor ligand.

## Peptide Quantification in Serum/Plasma

## Foundational & Exploratory





Accurate measurement of circulating peptide levels is essential for physiological and clinical studies.

Objective: To measure the concentration of gastrin or CCK in a biological fluid.

Methodology (Immunoassay):

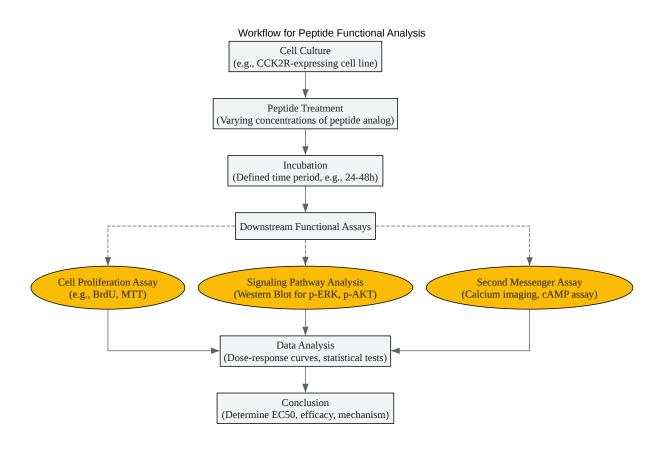
- Sample Collection & Preparation:
  - Collect blood in appropriate tubes (e.g., SST tube for serum).[17]
  - For gastrin, the patient should be fasting (12+ hours) and have ceased H2-receptor blockers and proton pump inhibitors.[17]
  - Immediately place the sample on ice, centrifuge to separate serum/plasma, aliquot, and freeze.[17]
- Assay Procedure (Example: Chemiluminescent Immunoassay):
  - The assay typically uses a "sandwich" format where two antibodies bind to different epitopes on the peptide.
  - A capture antibody is immobilized on a solid phase (e.g., microplate).
  - The sample is added, and the peptide is captured by the antibody.
  - A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a chemiluminescent label is added.
  - After incubation and washing steps, a substrate is added that reacts with the enzyme to produce a light signal.
  - The intensity of the light is proportional to the amount of peptide in the sample and is measured by a luminometer.
- Data Analysis:
  - A standard curve is generated using known concentrations of the peptide.



 The concentration of the peptide in the unknown samples is interpolated from the standard curve.

# **Workflow for Peptide Functional Analysis**

This workflow outlines the steps to investigate the biological effect of a gastrin/CCK analog on a target cell line.



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